
5-Amino-4-(trifluorometil)pirimidina
Descripción general
Descripción
4-(Trifluoromethyl)pyrimidin-5-amine is a chemical compound with the CAS Number: 1092299-22-3 . It has a molecular weight of 163.1 and its IUPAC name is 4-(trifluoromethyl)-5-pyrimidinamine .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The InChI code of 4-(Trifluoromethyl)pyrimidin-5-amine is 1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)pyrimidin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Las pirimidinas, incluida la 5-Amino-4-(trifluorometil)pirimidina, se ha encontrado que exhiben una gama de efectos farmacológicos, incluyendo propiedades antiinflamatorias . Se sabe que inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintetasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Inhibidores de NF-κB y AP-1
Algunas 2-cloro-4-(trifluorometil)pirimidina-5-N-(3′,5′-bis(trifluorometil)fenil) carboxamidas, que están estructuralmente relacionadas con la this compound, se han identificado como inhibidores de NF-κB y AP-1 . Estos son factores de transcripción importantes involucrados en las respuestas inflamatorias y otros procesos celulares.
Propiedades Antioxidantes
Las pirimidinas, incluida la this compound, se sabe que exhiben propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, evitando así el estrés oxidativo y las enfermedades relacionadas.
Aplicaciones Antimicrobianas
Las pirimidinas se han encontrado que exhiben propiedades antibacterianas, antivirales y antifúngicas . Esto hace que la this compound sea potencialmente útil en el desarrollo de nuevos fármacos antimicrobianos.
Aplicaciones Antituberculosas
Las pirimidinas también se han encontrado que exhiben propiedades antituberculosas . Esto sugiere que la this compound podría usarse en el desarrollo de nuevos fármacos para el tratamiento de la tuberculosis.
Aplicaciones en el Tratamiento del Cáncer
La FDA ha aprobado varios medicamentos que contienen grupos trifluorometilo para el tratamiento de varios tipos de cáncer . Dada la similitud estructural de la this compound con estos compuestos, también puede tener aplicaciones potenciales en el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
The primary target of 4-(Trifluoromethyl)pyrimidin-5-amine is the Dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in cells .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, leading to a decrease in DNA and RNA synthesis, which can affect cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethyl)pyrimidin-5-amine is the de novo pyrimidine biosynthesis pathway . By inhibiting the Dihydroorotate dehydrogenase (quinone) enzyme, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This can have downstream effects on various cellular processes, including DNA replication, RNA transcription, and protein synthesis, all of which require pyrimidines .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of the Dihydroorotate dehydrogenase (quinone) enzyme by 4-(Trifluoromethyl)pyrimidin-5-amine leads to a decrease in the synthesis of pyrimidines . This can result in a decrease in DNA and RNA synthesis, affecting cell growth and proliferation . The exact molecular and cellular effects of this action can vary depending on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)pyrimidin-5-amine can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and its interaction with its target enzyme .
Safety and Hazards
Direcciones Futuras
The development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Análisis Bioquímico
Biochemical Properties
4-(Trifluoromethyl)pyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ubiquitin-specific protease 7 (USP7), a protein involved in the regulation of protein degradation. The interaction between 4-(Trifluoromethyl)pyrimidin-5-amine and USP7 occurs within the hydrophobic pocket of the enzyme, leading to potential inhibition of its activity .
Cellular Effects
The effects of 4-(Trifluoromethyl)pyrimidin-5-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-(Trifluoromethyl)pyrimidin-5-amine exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . This compound can induce apoptosis and alter cell cycle progression, thereby inhibiting the growth of cancer cells.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)pyrimidin-5-amine exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the hydrophobic pocket of USP7, leading to the inhibition of its deubiquitinating activity . This inhibition can result in the accumulation of ubiquitinated proteins, which may trigger apoptosis in cancer cells. Additionally, 4-(Trifluoromethyl)pyrimidin-5-amine can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)pyrimidin-5-amine have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that 4-(Trifluoromethyl)pyrimidin-5-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)pyrimidin-5-amine vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-(Trifluoromethyl)pyrimidin-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)pyrimidin-5-amine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)pyrimidin-5-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more effective inhibition of cellular processes.
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOOSABRNOEZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652856 | |
| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092299-22-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




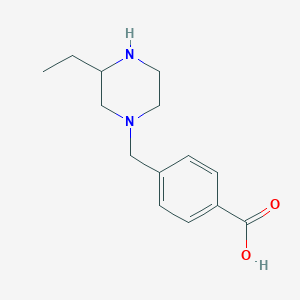
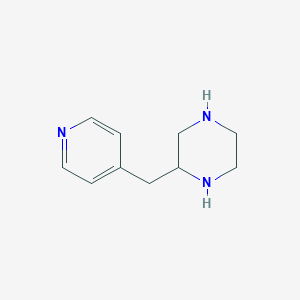

![N,2,2-trimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B1498366.png)
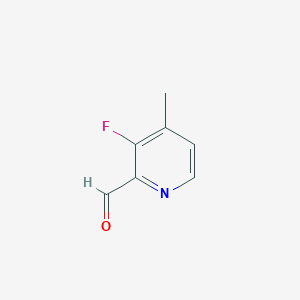

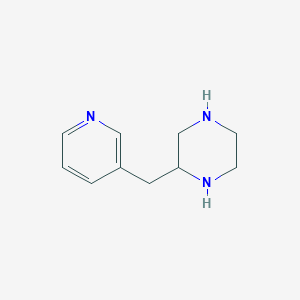
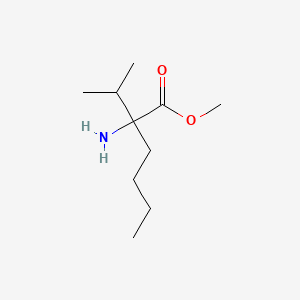




![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)